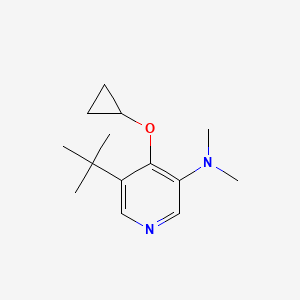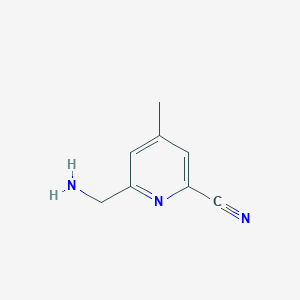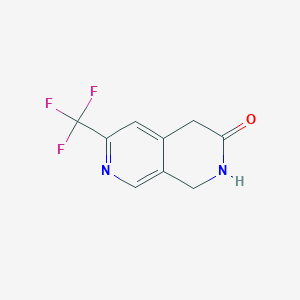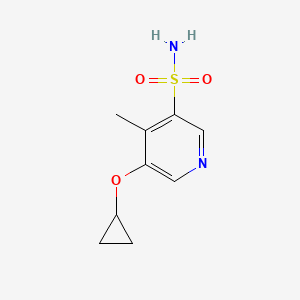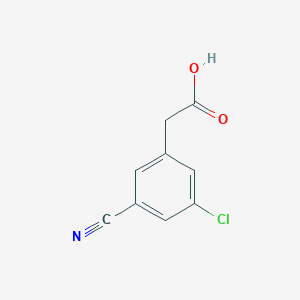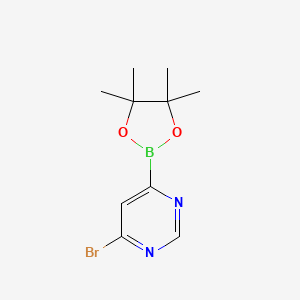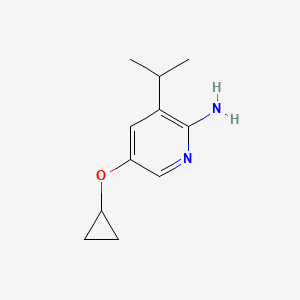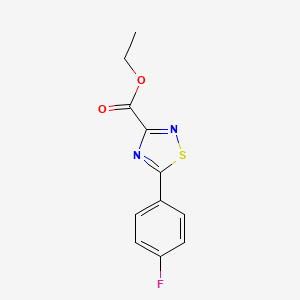
4-Bromo-N-cyclopentylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-cyclopentylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O. It is a derivative of picolinamide, where a bromine atom is substituted at the 4-position of the pyridine ring, and a cyclopentyl group is attached to the nitrogen atom of the amide group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopentylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclopentyl group. One common method involves the bromination of picolinamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-cyclopentylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-cyclopentylpicolinamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.
Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.
Material Science: The compound can be used in the synthesis of novel materials with specific properties
Wirkmechanismus
The mechanism of action of 4-Bromo-N-cyclopentylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-N-cyclopentylpicolinamide: Similar structure with bromine at the 5-position.
4-Bromo-N-methylpicolinamide: Similar structure with a methyl group instead of a cyclopentyl group.
4-Bromo-N-cyclopentylbenzamide: Similar structure with a benzamide core instead of picolinamide .
Uniqueness
4-Bromo-N-cyclopentylpicolinamide is unique due to the specific positioning of the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where these properties are desired .
Eigenschaften
Molekularformel |
C11H13BrN2O |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
4-bromo-N-cyclopentylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O/c12-8-5-6-13-10(7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChI-Schlüssel |
PBRYNXICPQDKNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)C2=NC=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



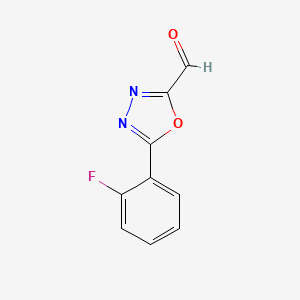

![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
